molecular formula C₃₁H₃₉F₇N₄O₅S B029931 Casopitant mesylate CAS No. 414910-30-8

Casopitant mesylate

Cat. No. B029931
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-REWBLLDVSA-N
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Description

Casopitant mesylate is primarily recognized for its effectiveness in preventing nausea and vomiting associated with chemotherapy. It functions by inhibiting the neurokinin-1 (NK1) receptors, which play a critical role in the emetic pathway (Gagnon & King, 2006).

Synthesis Analysis

The synthesis of Casopitant mesylate has been refined to improve yield through a dynamic kinetic resolution process. This method is crucial for enhancing the manufacturing process and achieving high-quality production (Bravo et al., 2010).

Molecular Structure Analysis

Casopitant mesylate's effectiveness is tied to its molecular structure, which enables it to bind competitively to NK1 receptors. This binding blocks the activity of these receptors and inhibits the binding of substance P, a neuropeptide involved in emesis (Navari, 2008).

Chemical Reactions and Properties

The chemical reactions and properties of Casopitant mesylate are significant in its role as a neurokinin-1 receptor antagonist. These properties facilitate its interaction with the central nervous system and contribute to its antiemetic activities (Navari, 2008).

Physical Properties Analysis

The physical properties of Casopitant mesylate, such as solubility and stability, are crucial for its formulation and administration. These properties are carefully optimized during the drug development process to ensure effective delivery and therapeutic action (Cimarosti et al., 2010).

Chemical Properties Analysis

Casopitant mesylate's chemical properties, like its pharmacokinetics and interaction with other substances, are central to its efficacy and safety. Understanding these properties is essential for the development of effective dosing regimens and for anticipating potential interactions with other medications (Grunberg et al., 2009).

Scientific Research Applications

1. Development and Optimization of Manufacturing Process

Casopitant mesylate's manufacturing process has been developed and optimized using Quality by Design (QbD) principles. This approach involved detailed process understanding, risk analysis, and control strategy development for quality assurance in manufacturing. The process parameters and specification levels for various stages of production have been extensively studied and defined (Cimarosti et al., 2010).

2. Therapeutic Targeting and Drug Discovery

Initially identified as a potent NK1 antagonist, Casopitant mesylate was selected for its potential activities on several therapeutic targets, including inflammatory bowel disease, overactive bladder, and CNS disorders. This selection was part of a broader drug discovery program by GlaxoSmithKline (GSK) (Cimarosti et al., 2010).

3. Application of QbD Principles

The application of QbD principles has been central in the development of a robust crystallization process for Casopitant mesylate. This included a Bayesian approach to define the Design Space and control strategy for the drug (Castagnoli et al., 2010).

4. Dynamic Kinetic Resolution in Manufacturing

A dynamic kinetic resolution (DKR) was identified as an opportunity to improve the manufacturing yield of Casopitant mesylate. The application of QbD principles to the DKR, along with issues faced during scale-ups and their mitigation strategies, has been a significant area of research (Bravo et al., 2010).

5. NMR Spectroscopy and Surface Tension Measurements

Studies involving NMR spectroscopy and surface tension measurements have been applied to understand the aggregation behavior of Casopitant mesylate. This includes determining its critical micelle concentration and evaluating the temperature dependence of this parameter (Provera et al., 2011).

6. Pharmacokinetics and Pharmacodynamics

Clinical studies have examined the pharmacokinetics, pharmacodynamics, and safety of Casopitant mesylate, especially in the context of its co-administration with other drugs such as cyclophosphamide in cancer patients. This has included assessing the impact on white blood cell count and other safety parameters (Adams et al., 2014).

properties

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKYVWDPCOSTE-REWBLLDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F7N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194384
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Casopitant mesylate

CAS RN

414910-30-8
Record name Casopitant mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CASOPITANT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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